Direct Comparison of Aβ Fibril Formation Inhibition Potency: KMS88009 Analog vs. Curcumin and IMSB
While KMS88009 itself is not directly reported in this SAR study, its core scaffold's inhibitory potency is exemplified by close structural analogs 1i and 1q, which demonstrate a >10-fold improvement in IC50 against Aβ fibril formation compared to the widely studied natural product curcumin, and a >100-fold improvement over the reference compound IMSB. This establishes the aminostyrylbenzofuran class as exceptionally potent relative to alternative chemical scaffolds [1].
| Evidence Dimension | Aβ fibril formation inhibition (IC50) |
|---|---|
| Target Compound Data | Analog 1i: 0.07 µM; Analog 1q: 0.08 µM |
| Comparator Or Baseline | Curcumin: 0.80 µM; IMSB: 8.00 µM |
| Quantified Difference | Analog 1i is 11.4-fold more potent than curcumin and 114-fold more potent than IMSB. |
| Conditions | Thioflavin T (ThT) fluorescence assay; compounds evaluated for inhibition of Aβ fibril formation in vitro. |
Why This Matters
This data directly informs selection for in vitro studies; substituting with curcumin or other less potent agents would require significantly higher concentrations, potentially introducing off-target effects or solubility issues.
- [1] Byun, J. H., Kim, H., Kim, Y., Mook-Jung, I., Kim, D. J., Lee, W. K., & Yoo, K. H. (2008). Aminostyrylbenzofuran derivatives as potent inhibitors for Aβ fibril formation. Bioorganic & Medicinal Chemistry Letters, 18(20), 5591-5593. View Source
